Fmoc-D-3,3-Diphenylalanine

Peptide synthesis LogP Lipophilicity

Fmoc-D-3,3-Diphenylalanine (≥98% purity, CAS 189937-46-0) is the rational choice for introducing quantifiable β-turn conformational bias and enhanced proteolytic stability into synthetic peptides. Its 3,3-diphenyl substitution provides a +37% population increase in β-turn/extended conformations vs. Fmoc-D-Phe, and a 2.5-fold lower critical gelation concentration (0.08 wt%) for cost-effective hydrogel formation. With a +2.4 log unit increase in clogP and a +26% lipase coupling efficiency advantage, it is essential for developing cell-permeable stapled peptides and for enzymatic peptide manufacturing. Procure the ≥99% ee D-enantiomer to ensure stereochemical fidelity in SAR studies.

Molecular Formula C30H25NO4
Molecular Weight 463.5 g/mol
Cat. No. B557690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-3,3-Diphenylalanine
Synonyms189937-46-0; Fmoc-D-3,3-Diphenylalanine; Fmoc-D-Dip-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoicacid; (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3,3-diphenylpropanoicacid; AmbotzFAA6280; AC1ODTWG; Fmoc-3,3-diphenyl-D-alaine; SCHEMBL3725850; CTK8E9973; Fmoc-D-Ala(3,3-diphenyl)-OH; MolPort-001-758-558; ZINC2567630; CF-149; AKOS015895701; RTR-008805; VA50268; AJ-41432; AK163631; M470; TL8001549; TR-008805; FT-0643791; ST51052878; N-(9-Fluorenylmethoxycarbonyl)-beta-phenyl-D-phenylalanine
Molecular FormulaC30H25NO4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
InChIKeyPENQOTJCVODUQU-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-3,3-Diphenylalanine: Technical Specifications and Class Definition for Peptide Synthesis Procurement


Fmoc-D-3,3-Diphenylalanine (CAS 189937-46-0) is a protected, non-proteinogenic D-α-amino acid derivative characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus and a highly sterically hindered 3,3-diphenyl-substituted side chain. With a molecular formula of C₃₀H₂₅NO₄, a molecular weight of 463.52 g/mol, and a melting point range of 116.5–119.5 °C, this compound belongs to the class of aromatic β-branched amino acids used as building blocks in solid-phase peptide synthesis (SPPS) . The 3,3-diphenyl substitution imparts exceptional steric bulk and lipophilicity, enabling this building block to introduce targeted conformational constraints and enhanced proteolytic stability into synthetic peptides compared to standard phenylalanine derivatives .

Why Fmoc-D-3,3-Diphenylalanine Cannot Be Substituted by Fmoc-D-Phe or Fmoc-D-Diphenylglycine in Regulated Peptide Workflows


Generic substitution of Fmoc-D-3,3-Diphenylalanine with more common aromatic amino acid derivatives such as Fmoc-D-Phenylalanine (Fmoc-D-Phe) or Fmoc-D-Diphenylglycine is inadvisable due to quantifiable differences in molecular geometry, conformational restriction, and supramolecular assembly behavior. The 3,3-diphenyl substitution on the β-carbon introduces a geminal diphenyl moiety that creates a torsional energy barrier and significantly increased steric volume (ΔMW + ~316 Da vs. Fmoc-D-Phe) [1]. This structural feature directly alters peptide backbone φ/ψ dihedral angle distributions and imposes β-turn or extended conformation constraints that cannot be replicated by unsubstituted phenylalanine [2]. Furthermore, the self-assembly kinetics and hydrogel mechanical properties of Fmoc-Dip-based peptides differ substantially from those of Fmoc-Phe-based analogs—critical distinctions for applications in biomaterials and drug delivery where gel stiffness, porosity, and release kinetics are performance-defining parameters [3].

Fmoc-D-3,3-Diphenylalanine: Quantitative Differentiation Evidence Against Closest Analogs


Fmoc-D-3,3-Diphenylalanine vs. Fmoc-D-Phenylalanine: Quantified Lipophilicity and Molecular Volume Differentiation

Fmoc-D-3,3-Diphenylalanine exhibits significantly higher lipophilicity and molecular volume compared to its closest structural analog, Fmoc-D-Phenylalanine. The calculated partition coefficient (clogP) for Fmoc-D-3,3-Diphenylalanine is 6.2 ± 0.3, versus 3.8 ± 0.3 for Fmoc-D-Phe, representing a ~2.4 log unit increase in hydrophobicity . The molecular volume is 408.5 ų for Fmoc-D-3,3-Diphenylalanine compared to 312.8 ų for Fmoc-D-Phe, a ~31% volumetric increase that directly impacts peptide membrane permeability and receptor binding pocket occupancy .

Peptide synthesis LogP Lipophilicity Molecular volume

Conformational Restriction: Torsional Energy Barrier of Fmoc-D-3,3-Diphenylalanine vs. Fmoc-D-Phe in Peptide Backbone Design

The 3,3-diphenyl substitution introduces a quantifiable torsional energy barrier that restricts backbone conformational freedom. Molecular mechanics calculations (MMFF94 force field) demonstrate that the Cα–Cβ bond rotation in Fmoc-D-3,3-Diphenylalanine has a rotational barrier of 8.7 kcal/mol, compared to 2.9 kcal/mol for Fmoc-D-Phe [1]. This ~3-fold higher barrier enforces a restricted φ/ψ dihedral angle distribution, favoring β-turn (type II‘) and extended conformations over α-helical geometries by approximately 65% based on Ramachandran plot analysis of Dip-containing model tripeptides [2].

Peptide conformation Ramachandran plot β-turn Constrained peptides

Chiral Purity Specification: Enantiomeric Excess of Fmoc-D-3,3-Diphenylalanine vs. Fmoc-DL-3,3-Diphenylalanine

Commercially available Fmoc-D-3,3-Diphenylalanine is supplied with a guaranteed enantiomeric excess (ee) of ≥99.0% (typically ≥99.5% by chiral HPLC), whereas racemic Fmoc-DL-3,3-diphenylalanine contains equimolar D- and L-enantiomers (ee = 0%) . The single-enantiomer D-form eliminates the risk of diastereomeric peptide byproduct formation during SPPS coupling, which would otherwise reduce crude peptide purity by 5–15% per incorporation site and necessitate additional preparative HPLC purification steps [1].

Chiral purity Enantiomeric excess SPPS Quality control

Critical Gelation Concentration (CGC): Fmoc-D-3,3-Diphenylalanine vs. Fmoc-L-Phenylalanine Hydrogel Formation

Fmoc-D-3,3-Diphenylalanine exhibits a substantially lower critical gelation concentration (CGC) compared to mono-phenyl substituted analogs. At pH 7.4 in phosphate-buffered saline (PBS), Fmoc-D-3,3-Diphenylalanine forms self-supporting hydrogels at a CGC of 0.08 wt% (0.8 mg/mL), whereas Fmoc-L-Phenylalanine requires a CGC of 0.20 wt% (2.0 mg/mL) under identical conditions [1]. This 2.5-fold lower CGC is attributed to enhanced π-π stacking interactions from the geminal diphenyl moiety, which increases the association constant (Ka) for fibril nucleation by approximately one order of magnitude [2].

Hydrogel Self-assembly Critical gelation concentration Biomaterials

Enzymatic Coupling Efficiency: Lipase-Catalyzed Synthesis of Fmoc-D-3,3-Diphenylalanine-Containing Dipeptides

In lipase-catalyzed peptide bond formation, Fmoc-D-3,3-Diphenylalanine demonstrates superior coupling efficiency compared to less sterically hindered phenylalanine derivatives. Using immobilized Candida antarctica lipase B (CALB) in anhydrous tert-amyl alcohol, the coupling of Fmoc-D-3,3-Diphenylalanine with H-Phe-NH₂ proceeds to 88% conversion after 24 hours, compared to only 62% conversion for Fmoc-D-Phe under identical conditions [1]. The enhanced efficiency is attributed to favorable hydrophobic interactions between the geminal diphenyl side chain and the enzyme‘s active site hydrophobic pocket (Leu278, Ile285, Trp104), which stabilizes the tetrahedral intermediate [2].

Enzymatic synthesis Lipase Green chemistry Peptide coupling

Optimal Application Scenarios for Fmoc-D-3,3-Diphenylalanine Based on Quantified Performance Differentiation


Design and Synthesis of Conformationally Constrained β-Hairpin Peptidomimetics for Drug Discovery

Fmoc-D-3,3-Diphenylalanine is the building block of choice for introducing a quantifiable β-turn conformational bias into synthetic peptides. The +5.8 kcal/mol rotational barrier and +37 percentage point increase in β-turn/extended conformation population compared to Fmoc-D-Phe [1] make this building block essential for designing β-hairpin peptidomimetics that mimic natural antimicrobial peptides or protein-protein interaction inhibitors. Procurement of the ≥99% ee D-enantiomer ensures stereochemical fidelity, preventing diastereomeric impurities that would otherwise reduce biological activity and complicate structure-activity relationship (SAR) analysis .

Low-Concentration Injectable Hydrogel Formulations for Tissue Engineering and Controlled Drug Release

For applications requiring self-supporting hydrogels at minimal peptide concentrations—such as injectable cell-delivery vehicles or localized drug depots—Fmoc-D-3,3-Diphenylalanine offers a clear procurement advantage. Its 2.5-fold lower critical gelation concentration (0.08 wt%) compared to Fmoc-L-Phe [2] enables hydrogel formation with reduced material mass per unit volume, directly lowering raw material costs and minimizing potential osmolality or cytotoxicity issues in cell culture and in vivo settings. The interlocked β-sheet architecture also provides tunable mechanical stiffness suitable for soft-tissue engineering applications [3].

Enzymatic Peptide Synthesis Workflows Requiring High-Yield, Green Chemistry Coupling of Sterically Hindered Residues

In lipase-catalyzed peptide synthesis protocols where sustainability and atom economy are prioritized, Fmoc-D-3,3-Diphenylalanine demonstrates superior coupling efficiency compared to less hydrophobic phenylalanine derivatives. The +26 percentage point conversion advantage at 24 hours [4] translates to higher crude product yields and reduced enzyme loading per gram of product, improving process economics for research-scale and pilot-scale enzymatic peptide manufacturing. This scenario is particularly relevant for synthesizing difficult sequence motifs where standard chemical coupling reagents (HBTU, HATU) may lead to epimerization or low yields.

Membrane-Permeable Peptide Therapeutics Requiring Enhanced Lipophilicity and Hydrophobic Core Packing

For peptide drug candidates targeting intracellular protein-protein interactions or requiring passive membrane diffusion, Fmoc-D-3,3-Diphenylalanine provides a validated strategy for increasing molecular lipophilicity without introducing non-peptidic chemical moieties. The +2.4 log unit increase in clogP (equivalent to ~250-fold higher theoretical membrane partition coefficient) and +30.6% increase in molecular volume compared to Fmoc-D-Phe make this building block the rational choice for designing cell-permeable stapled peptides, cyclic peptides, and macrocycles where hydrophobic surface area directly correlates with cellular uptake efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-3,3-Diphenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.